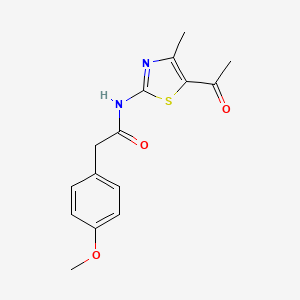![molecular formula C17H12N4O2 B2969879 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide CAS No. 870697-21-5](/img/structure/B2969879.png)
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole is a type of organic compound that’s made up of a benzene ring fused to an imidazole ring . It’s a heterocyclic aromatic compound, which means it contains atoms of at least two different elements in its ring structure . Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent . In one method, an aromatic aldehyde and o-phenylenediamine are used to form C-N bonds .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives typically includes a benzene ring fused to an imidazole ring . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .
Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives can vary widely depending on the specific derivative and the conditions of the reaction . For example, in the presence of N,N-dimethylformamide/sulfur, a certain benzimidazole derivative was obtained .
Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .
Applications De Recherche Scientifique
Antihypertensive Effects
- Research has shown that certain imidazole derivatives, like the N-(biphenylyl-methyl)imidazoles, are potent antihypertensives when taken orally. These compounds have been developed as nonpeptide angiotensin II receptor antagonists (Carini et al., 1991).
Antipsychotic Potential
- Imidazoles have also been studied for their potential as antipsychotic agents. Specifically, 2-phenyl-4-(aminomethyl)imidazoles, designed as analogs of dopamine D2 selective benzamide antipsychotics, have been explored for their binding affinity in dopamine receptor preparations (Thurkauf et al., 1995).
Antiviral Activity
- Imidazo[1,2-a]pyridines, structurally related to benzimidazoles, have been designed and tested as antirhinovirus agents. These compounds have shown potential in inhibiting human rhinovirus (Hamdouchi et al., 1999).
Synthesis and Chemical Studies
- Studies on the synthesis of imidazole derivatives, like the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides, shed light on the chemical properties and potential applications of these compounds in medicinal chemistry (Yıldırım et al., 2005).
Neuropathic Pain Treatment
- Certain imidazole derivatives have been synthesized as inhibitors of T-type calcium channels, showing efficacy in the treatment of neuropathic pain in preclinical models (Kim & Nam, 2016).
Antitumor Properties
- Imidazotetrazines, another derivative, have been synthesized and studied for their broad-spectrum antitumor activities. These compounds may act as prodrug modifications of other known antitumor drugs (Stevens et al., 1984).
Carbonic Anhydrase Inhibition
- Isoxazole-containing sulfonamides, related to benzimidazoles, have been synthesized and evaluated for their inhibition of human carbonic anhydrase, showing potential applications in treating glaucoma and neuropathic pain (Altug et al., 2017).
Mécanisme D'action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, depending on their specific structures and functional groups .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity, blocking receptor activation, or interfering with protein function . The specific interaction would depend on the structure of the compound and the nature of its target.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, cancer, diabetes, allergies, and more .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
For example, if the compound acts as an enzyme inhibitor, it could lead to a decrease in the production of certain molecules within the cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
Orientations Futures
Benzimidazole and its derivatives continue to be a focus of research due to their wide range of biological activities . Future research may involve the development of new synthetic methods, the discovery of new biological activities, and the development of new drugs based on benzimidazole derivatives .
Propriétés
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c22-17(15-9-10-18-23-15)19-12-7-5-11(6-8-12)16-20-13-3-1-2-4-14(13)21-16/h1-10H,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGDQWYPOSFUSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2969797.png)
![4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid](/img/structure/B2969798.png)



![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2969804.png)



![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2969812.png)
![(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2969815.png)

